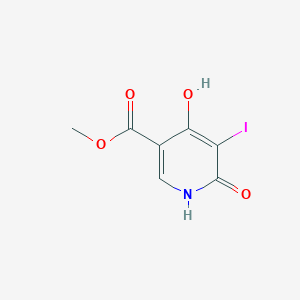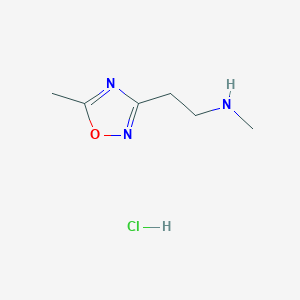![molecular formula C10H13ClF3N B1423459 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 79314-52-6](/img/structure/B1423459.png)
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Solubility Analysis in Supercritical Fluids
The solubility of fluoxetine hydrochloride, which shares a similar structural motif with 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, in supercritical carbon dioxide has been studied. This research is crucial in the pharmaceutical industry for determining equipment size in supercritical fluid-based technologies. The study found that solubility increases with pressure, while temperature effects are more complex. The solubility data were modeled, providing insights into the physical properties and interactions of such compounds in supercritical fluids (Hezave et al., 2013).
Drug Delivery Systems
Research involving chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound related to 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, highlights the development of new pH- and thermo-responsive hydrogels. These hydrogels exhibit controlled drug release behaviors, which can be manipulated by changing the pH and temperature. Such materials could be essential for targeted drug delivery, potentially improving the bioavailability and systemic delivery of drugs (Karimi et al., 2018).
Synthesis of Structurally Diverse Libraries
The use of related compounds in alkylation and ring closure reactions to generate a structurally diverse library of compounds showcases the synthetic utility of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride derivatives. Such methodologies allow for the creation of various derivatives, expanding the chemical space for drug discovery and other applications (Roman, 2013).
Analytical Chemistry Applications
The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines, which simplifies their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F NMR, demonstrates the analytical applications of trifluoromethyl phenyl compounds. This approach improves the detection and quantification of biogenic amines in beverages, showcasing the potential of related compounds in analytical chemistry (Jastrzębska et al., 2018).
Polymer Modification for Medical Applications
Research on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlights the potential of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride derivatives in creating polymers with enhanced properties. Such modified polymers exhibit increased thermal stability and significant biological activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBGLGYGCYTUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride | |
CAS RN |
79314-52-6 | |
| Record name | Benzeneethanamine, β-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79314-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



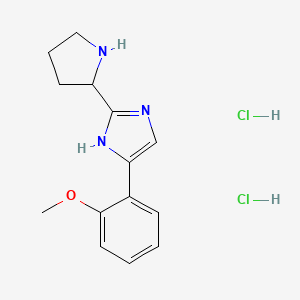

![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)
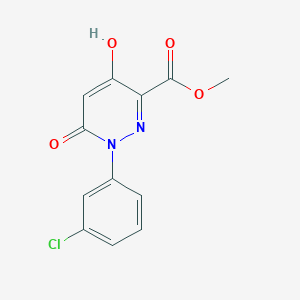

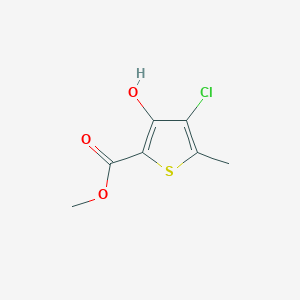
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
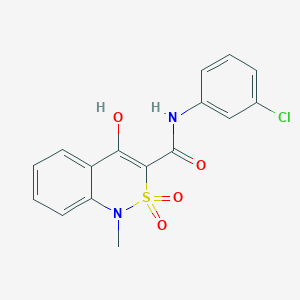
![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
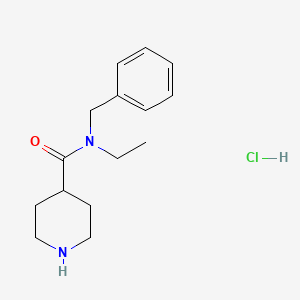
![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)
